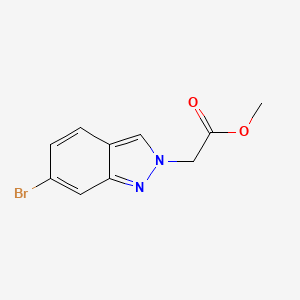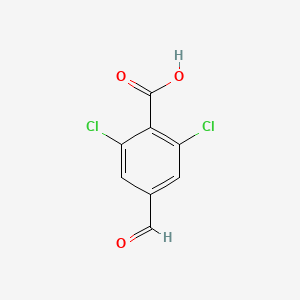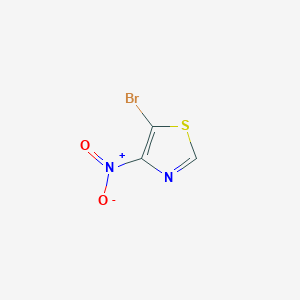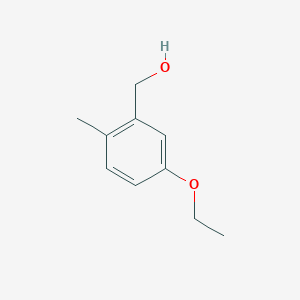![molecular formula C10H5ClF3N3O B6315233 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde CAS No. 1802602-59-0](/img/structure/B6315233.png)
5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde: is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a chloro group and a trifluoromethyl triazole group
Mécanisme D'action
Target of Action
Similar triazole-based compounds have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
Triazole-based compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzaldehyde and 4-(trifluoromethyl)triazole.
Reduction: The nitro group of 5-chloro-2-nitrobenzaldehyde is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting amine is then coupled with 4-(trifluoromethyl)triazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzoic acid.
Reduction: 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers with enhanced stability.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison:
- Structural Differences: While similar in having chloro and trifluoromethyl groups, the position of these groups and the presence of the triazole ring in 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde make it unique.
- Reactivity: The presence of the triazole ring can significantly alter the reactivity and binding properties compared to other similar compounds.
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as enzyme inhibition or as a ligand in catalysis.
Propriétés
IUPAC Name |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O/c11-7-1-2-8(6(3-7)5-18)17-4-9(15-16-17)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJFDLUMNVHEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=C(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)











![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6315262.png)
